An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-7-methoxy-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-7-methoxy-1H-indole is a crucial heterocyclic compound that serves as a versatile intermediate in the fields of medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methoxy group at the 7-position, imparts distinct electronic properties that are leveraged in the design of novel therapeutic agents.[1] The indole scaffold itself is a privileged structure, known for its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-Fluoro-7-methoxy-1H-indole, offering field-proven insights and robust protocols for researchers in the pharmaceutical sciences.
Introduction: The Significance of Fluorinated and Methoxylated Indoles
The strategic incorporation of fluorine and methoxy groups into the indole ring system can profoundly influence a molecule's pharmacological profile. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability. The methoxy group, an electron-donating substituent, can modulate the electronic character of the indole ring, impacting its reactivity and interactions with biological macromolecules. Consequently, 5-Fluoro-7-methoxy-1H-indole stands as a valuable building block for the synthesis of targeted therapies, potentially for antiviral or anticancer applications.[1]
Synthetic Strategies for 5-Fluoro-7-methoxy-1H-indole
Several synthetic routes have been established for the preparation of substituted indoles. For 5-Fluoro-7-methoxy-1H-indole, the Leimgruber-Batcho and Fischer indole syntheses are among the most prominent and adaptable methods.[1][2]
Leimgruber-Batcho Indole Synthesis: A Preferred Route
The Leimgruber-Batcho synthesis has gained favor over the traditional Fischer method due to its milder reaction conditions, higher yields, and the commercial availability of starting materials.[3] This method is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer synthesis, which can be detrimental to sensitive functional groups.[3][4] The synthesis proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[3][5]
2.1.1. Causality Behind Experimental Choices
The choice of an ortho-nitrotoluene as the starting material is pivotal. The nitro group is a strong electron-withdrawing group that activates the methyl group's protons, facilitating their deprotonation and subsequent reaction to form the enamine intermediate.[6] The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine is a common and effective combination for enamine formation.[3] The subsequent reductive cyclization is a critical step where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine to form the indole ring after elimination.[3][6] Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[3][5]
2.1.2. Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
-
To a solution of 2-methyl-3-methoxy-5-fluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at a temperature range of 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate enamine, typically a colored compound, can often be used in the next step without further purification.[3]
Step 2: Reductive Cyclization
-
To the solution containing the enamine intermediate, add a reducing agent. A common choice is Raney nickel (catalytic amount) and hydrazine hydrate (2-3 eq).
-
The reaction is typically exothermic and should be controlled by cooling. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-7-methoxy-1H-indole.
2.1.3. Synthesis Workflow Diagram
Caption: Leimgruber-Batcho synthesis of 5-Fluoro-7-methoxy-1H-indole.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][4]
2.2.1. Experimental Protocol: Fischer Indole Synthesis
Step 1: Hydrazone Formation
-
React (4-fluoro-2-methoxyphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in a solvent like ethanol.
-
The reaction is typically carried out at room temperature or with gentle heating to form the corresponding phenylhydrazone.
Step 2: Indolization
-
Treat the phenylhydrazone with an acid catalyst, such as polyphosphoric acid, sulfuric acid, or zinc chloride, at an elevated temperature.[4]
-
The reaction mixture is heated until the cyclization is complete.
-
After cooling, the mixture is neutralized and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the desired indole.
2.2.2. Synthesis Workflow Diagram
Caption: Fischer indole synthesis of 5-Fluoro-7-methoxy-1H-indole.
Characterization of 5-Fluoro-7-methoxy-1H-indole
Thorough characterization is essential to confirm the structure and purity of the synthesized 5-Fluoro-7-methoxy-1H-indole. A combination of spectroscopic techniques is employed for this purpose.[1]
Spectroscopic Data Summary
| Property | Value |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol |
| CAS Number | 1227561-74-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 5-Fluoro-7-methoxy-1H-indole.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the protons on the indole ring and the methoxy group. The coupling patterns and chemical shifts provide valuable information about the substitution pattern. Key expected signals include:
-
A singlet for the N-H proton, typically in the downfield region.
-
Signals for the aromatic protons on the benzene and pyrrole rings, with coupling constants indicative of their relative positions.
-
A singlet for the methoxy group protons.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[7] For 5-Fluoro-7-methoxy-1H-indole, the IR spectrum is expected to show:
-
A characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹.[8]
-
C-H stretching vibrations for the aromatic and methoxy groups.
-
C=C stretching vibrations for the aromatic rings.
-
C-O stretching for the methoxy group.
-
A C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[2] For 5-Fluoro-7-methoxy-1H-indole, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of the synthesized compound.[9] A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.
Characterization Workflow
Caption: Workflow for the characterization of 5-Fluoro-7-methoxy-1H-indole.
Conclusion
This technical guide has outlined robust and reliable methods for the synthesis and characterization of 5-Fluoro-7-methoxy-1H-indole. The Leimgruber-Batcho synthesis is presented as a highly efficient route, offering advantages in terms of yield and reaction conditions. A comprehensive suite of analytical techniques is detailed to ensure the unambiguous identification and purity assessment of the final product. By providing a deep understanding of the underlying chemical principles and detailed experimental protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.
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PubMed. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. [Link]
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pubs.acs.org. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]
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PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
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Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
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ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
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YouTube. Fischer Indole Synthesis. [Link]
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